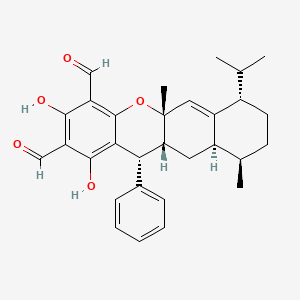

Guajadial F

説明

Contextual Significance of Meroterpenoids in Chemical Biology

Meroterpenoids represent a fascinating and structurally diverse class of natural products. nih.govmdpi.com These compounds are of mixed biosynthetic origin, meaning they are derived from both terpenoid and non-terpenoid precursors, most commonly polyketides. nih.govmdpi.com The term "meroterpenoid," first coined in 1968, reflects this partial terpenoid nature, with "meros" being Greek for "part". rsc.org This combination of distinct biosynthetic pathways gives rise to a wide array of complex and often unique chemical scaffolds. nih.govmdpi.com

In the realm of chemical biology, meroterpenoids are of significant interest due to their broad spectrum of biological activities. mdpi.combohrium.com These activities include antimicrobial, antiviral, anti-inflammatory, antioxidant, and cytotoxic effects. nih.govmdpi.com The structural complexity and potent bioactivities of meroterpenoids make them attractive targets for drug discovery and development. bohrium.comrsc.org While fungi and marine organisms are prolific producers of these compounds, a growing number of meroterpenoids are being isolated from plants. nih.govmdpi.com

Psidium guajava L. as a Prominent Source of Bioactive Secondary Metabolites

Psidium guajava L., commonly known as guava, is a tropical tree belonging to the Myrtaceae family. nih.gov Beyond its well-known fruit, various parts of the guava plant, particularly the leaves, are a rich source of bioactive secondary metabolites. nih.govmdpi.comijhssm.org These compounds are produced by the plant for purposes such as defense against pathogens and herbivores. mdpi.com

Guava leaves are known to contain a plethora of phytochemicals, including phenolic acids, flavonoids, tannins, and terpenoids. nih.govmdpi.comnih.gov Some of the key compounds identified include quercetin, gallic acid, catechin, and caryophyllene. nih.govmdpi.com The presence of these diverse bioactive molecules has led to the traditional use of guava leaf extracts in treating various ailments. nih.govijhssm.org Modern scientific research continues to explore the pharmacological potential of these compounds, validating many of their traditional applications. mdpi.comscilit.com

Overview of Guajadial F within the Diverse Meroterpenoid Class

This compound is a specific meroterpenoid compound that has been isolated from the leaves of Psidium guajava. biosynth.comd-nb.info It belongs to a subgroup of meroterpenoids that are characterized by a sesquiterpenoid component linked to a phloroglucinol derivative. mdpi.comfrontiersin.org The chemical structure of this compound is complex, featuring a bicyclic core derived from a sesquiterpene and an aromatic ring system. biosynth.com

Biogenetically, this compound is formed through the mevalonate pathway, which is responsible for the synthesis of its terpenoid precursor. biosynth.comtandfonline.com This compound is one of several structurally related meroterpenoids, including Guajadials C, D, and E, that have been identified from guava leaves. d-nb.info Research into this compound and its analogs is driven by their potential biological activities. Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. bocsci.comresearchopenworld.com Specifically, it has been identified as a catalytic inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and a target for anticancer drugs. bocsci.comresearchopenworld.comresearchgate.net This positions this compound as a compound of interest in the ongoing search for new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1529775-08-3 | biosynth.comchemfaces.com |

| Molecular Formula | C30H34O5 | biosynth.combocsci.comchemfaces.com |

| Molecular Weight | 474.60 g/mol | biosynth.combocsci.com |

| Appearance | Powder | chemfaces.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemfaces.com |

| pKa | 5.55 ± 0.70 | bocsci.com |

特性

分子式 |

C30H34O5 |

|---|---|

分子量 |

474.6 g/mol |

IUPAC名 |

(5aS,7S,10R,10aR,11aR,12R)-1,3-dihydroxy-5a,10-dimethyl-12-phenyl-7-propan-2-yl-7,8,9,10,10a,11,11a,12-octahydrobenzo[b]xanthene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25+,30-/m1/s1 |

InChIキー |

DOFRMKNDUPWODG-BTAFNHGTSA-N |

異性体SMILES |

C[C@@H]1CC[C@H](C2=C[C@@]3([C@H](C[C@H]12)[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |

正規SMILES |

CC1CCC(C2=CC3(C(CC12)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |

製品の起源 |

United States |

Isolation, Characterization, and Structural Delineation of Guajadial F

Isolation Procedures from Plant Matrix

The isolation of Guajadial F is a multi-step process involving initial extraction from the plant material followed by advanced chromatographic purification to obtain the pure compound. rhhz.netsemanticscholar.org

The initial step in isolating this compound involves the processing of leaves from the Psidium guajava plant. rhhz.net Although the specific solvent system used for the initial extraction of the crude extract containing this compound is not detailed in the primary literature, general procedures for isolating meroterpenoids from this plant typically involve maceration and extraction with organic solvents like methanol or dichloromethane. mdpi.comresearchgate.net Following extraction, the crude mixture is subjected to fractionation, a process that separates the complex extract into simpler fractions based on the polarity of the constituent compounds. nih.gov This preliminary separation is crucial for reducing the complexity of the mixture before proceeding to more refined purification techniques. uobaghdad.edu.iq

To isolate this compound from the fractionated extract, researchers employ various chromatographic techniques. semanticscholar.org The primary methods reported for the purification of the guajadial class of compounds include column chromatography over silica gel (200–300 mesh) and Sephadex LH-20. rhhz.netresearchgate.net

Silica Gel Column Chromatography: This technique separates compounds based on their polarity. The fraction containing this compound is passed through a column packed with silica gel, and different solvents or solvent mixtures are used to elute compounds at different rates, leading to their separation.

Sephadex LH-20 Column Chromatography: This method, a type of size-exclusion chromatography, is often used for purifying natural products. It separates molecules based on their size, further purifying the fractions obtained from the silica gel column.

Throughout the purification process, Thin Layer Chromatography (TLC) is used to monitor the fractions to identify those containing the target compound. rhhz.net These sequential chromatographic steps are essential for enriching the sample and ultimately yielding this compound as a pure, amorphous powder. rhhz.netsemanticscholar.org

Extraction and Fractionation Methodologies from Psidium guajava Leaves

Spectroscopic and Spectrometric Analysis for Comprehensive Structural Elucidation

Once isolated, the definitive structure of this compound was determined using a combination of advanced spectroscopic and spectrometric methods. rhhz.net These techniques provide detailed information about the compound's molecular formula, connectivity, and functional groups.

NMR spectroscopy was fundamental in elucidating the planar structure and relative configuration of this compound. rhhz.net Analysis of ¹H (proton) and ¹³C (carbon-13) NMR data, in comparison with the data for the related compound Guajadial E, suggested they shared the same planar structure. rhhz.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), were critical for confirming the structural framework. HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which allows for the assembly of the molecular skeleton. Key HMBC correlations observed for this compound included those from H-7 to C-1, C-5, and C-6; from the methyl group Me-15 to C-3, C-4, and C-5; from Me-14 to C-9, C-10, and C-1; and from H-1′ to multiple carbons (C-2, C-3, C-3′, C-7′, C-9′, C-13′), confirming the connectivity between the sesquiterpenoid and phloroglucinol moieties. rhhz.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Note: Specific chemical shift values (δ) and coupling constants (J) for this compound are reported in specialized chemical literature. The following table illustrates the type of data obtained.

| Position | ¹H NMR (δH, mult., J in Hz) | ¹³C NMR (δC, type) |

| 1 | Data not available in source | C |

| 2 | Data not available in source | CH |

| 3 | Data not available in source | C |

| 4 | Data not available in source | C |

| 5 | Data not available in source | C |

| 6 | Data not available in source | CH |

| 7 | Data not available in source | CH |

| 8 | Data not available in source | CH2 |

| 9 | Data not available in source | CH |

| 10 | Data not available in source | C |

| 11 | Data not available in source | C |

| 12 | Data not available in source | CH3 |

| 13 | Data not available in source | CH3 |

| 14 | Data not available in source | CH3 |

| 15 | Data not available in source | CH3 |

| 1' | Data not available in source | CH |

| ... | ... | ... |

This table is for illustrative purposes; detailed NMR data is found in the primary research article. rhhz.net

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed to determine the precise molecular weight and elemental composition of this compound. rhhz.net This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The HREIMS analysis of this compound showed a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 474.2410. rhhz.net This experimental value was in close agreement with the calculated value of 474.2406 for the molecular formula C₃₀H₃₄O₅. rhhz.net This result established the elemental composition and the degree of unsaturation (14 degrees) for the molecule. rhhz.net

Table 2: HREIMS Data for this compound

| Analysis Type | Ion | Measured m/z | Calculated m/z | Molecular Formula |

| HREIMS | [M]⁺ | 474.2410 | 474.2406 | C₃₀H₃₄O₅ |

Source: Gao et al., 2013 rhhz.net

UV-Vis and IR spectroscopy provided additional evidence for specific functional groups and chromophores within the this compound structure. rhhz.net

UV-Visible Spectroscopy: The UV spectrum of this compound, measured in methanol (MeOH), displayed absorption maxima (λmax) at 278 nm and 342 nm. rhhz.net These absorptions are characteristic of conjugated systems within the molecule, such as the benzyldiformylphloroglucinol moiety present in this class of compounds. rhhz.net

Infrared Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. preprints.org For the class of guajadial compounds isolated in the same study, IR spectra indicated the presence of hydroxyl (–OH) groups (around 3441 cm⁻¹) and conjugated carbonyl (C=O) groups (around 1633 cm⁻¹). rhhz.net This information is consistent with the aldehyde and phenolic hydroxyl groups that are key features of the this compound structure. rhhz.net

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., ROESY, HMBC)

The intricate three-dimensional arrangement of atoms in this compound was elucidated through the application of sophisticated spectroscopic methods, primarily Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Heteronuclear Multiple Bond Correlation (HMBC). These 2D NMR techniques provided crucial data for determining the relative stereochemistry of the molecule.

The relative configuration of the stereocenters was established using ROESY, which detects spatial proximities between protons. Key ROESY correlations were observed that defined the orientation of the substituents. A comparative analysis of the spectroscopic data of this compound with its isomers, such as Guajadial C, D, and E, which share the same planar structure, was also crucial in the stereochemical assignment. rhhz.net For related compounds, specific ROESY correlations such as H-1↔H-11, Me-14↔H-2α/H-8α, and Me-15↔H-3 were key in defining their relative configurations. rhhz.net

Detailed analysis of these and other correlations allowed for the definitive assignment of the relative stereochemistry of this compound. rhhz.netchemfaces.com

Delineation of this compound Planar Structure and Relative Stereochemistry

The planar structure and relative stereochemistry of this compound were determined through a comprehensive analysis of its spectroscopic data. This compound was isolated as an amorphous powder. rhhz.net

High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula of this compound as C₃₀H₃₄O₅, indicating 14 degrees of unsaturation. rhhz.net The ultraviolet (UV) spectrum showed absorption maxima at 278 and 342 nm, characteristic of the chromophore system present in this class of meroterpenoids. rhhz.net

The ¹H and ¹³C NMR data, when compared with those of known related compounds, suggested that this compound possesses the same planar structure as its isomers. rhhz.net The structure is characterized as a sesquiterpenoid-based meroterpenoid. rhhz.netchemfaces.com This was further substantiated by extensive 2D NMR experiments, including HSQC, HMBC, and ROESY. rhhz.net The HMBC correlations, as detailed in the previous section, were pivotal in connecting the different structural fragments of the molecule. rhhz.net

The relative stereochemistry was deduced from the analysis of ROESY correlations, which provided through-space proton-proton interactions, allowing for the determination of the spatial arrangement of the atoms. rhhz.net By carefully interpreting the ROESY spectrum, the relative configurations of the chiral centers in this compound were established. rhhz.netchemfaces.com

Table 1: Spectroscopic Data for this compound

| Data Type | Observation | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₄O₅ | rhhz.net |

| Mass Spectrometry | [M]⁺ at m/z 474.2410 (calcd 474.2406) | rhhz.net |

| UV (MeOH) λₘₐₓ | 278, 342 nm | rhhz.net |

Table 2: Key HMBC and ROESY Correlations for Structural Elucidation

| Technique | Key Correlations | Structural Implication | Reference |

|---|---|---|---|

| HMBC | H-1′ to C-2, C-3, C-3′, C-7′, C-9′, C-13′ | Confirms connectivity of the benzyl moiety | rhhz.net |

| HMBC | H-7 to C-1/C-5/C-6 | Confirms linkage within the sesquiterpenoid core | rhhz.net |

| HMBC | Me-15 to C-3/C-4/C-5 | Defines position of the methyl group | rhhz.net |

| HMBC | Me-14 to C-9/C-10/C-1 | Defines position of the methyl group | rhhz.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guajadial C |

| Guajadial D |

| Guajadial E |

| Camphor (CPT) |

| Psiguajavadial A |

Biosynthetic Pathways and Proposed Mechanistic Origof Guajadial F

Mevalonate Pathway Involvement in the Terpenoid Core Formation

The formation of the sesquiterpenoid portion of Guajadial F begins with the universal building blocks of terpenes: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). taylorandfrancis.comwikipedia.org In eukaryotes, these five-carbon units are produced via the mevalonate (MVA) pathway. wikipedia.orgfrontiersin.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). taylorandfrancis.comwikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the rate-limiting step of this pathway. frontiersin.orgnih.gov Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. taylorandfrancis.com IPP can then be isomerized to DMAPP. taylorandfrancis.com

Farnesyl pyrophosphate (FPP) synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to yield the 15-carbon intermediate, farnesyl pyrophosphate. taylorandfrancis.com FPP is the direct precursor to a vast array of sesquiterpenoids. It is proposed that a specific terpene synthase enzyme catalyzes the cyclization of FPP to form the caryophyllene scaffold, which constitutes the terpenoid core of this compound. researchgate.net

Role of o-Quinone Methide Intermediates in Meroterpenoid Assembly

A central feature of the proposed biosynthesis of this compound is the involvement of a highly reactive ortho-quinone methide (o-QM) intermediate. nih.govacs.org o-QMs are cyclohexadiene derivatives with an exocyclic methylene and a carbonyl group in an ortho arrangement, making them potent electrophiles and reactive partners in cycloaddition reactions. acs.orgrsc.org While inherently unstable, nature has evolved strategies to generate and control these intermediates for the construction of complex molecular architectures. nih.gov

The biosynthesis of many meroterpenoids is thought to proceed via o-QM intermediates. nih.gov In the case of this compound, the o-QM is believed to be formed from the condensation of a phloroglucinol derivative (specifically, diformylphloroglucinol) and an aldehyde (such as benzaldehyde). researchgate.net This initial Knoevenagel condensation product can then undergo dehydration, likely facilitated by an enzyme, to generate the transient o-QM. researchgate.net This reactive species is then primed to react with the caryophyllene molecule produced by the mevalonate pathway. researchgate.netacs.org Much of the evidence for the role of o-QMs in this process comes from biomimetic syntheses that successfully replicate the formation of the guajadial skeleton by generating this key intermediate in situ. researchgate.netacs.org

Hetero-Diels-Alder Cycloaddition Reactions in this compound Biogenesis

The crucial carbon-carbon and carbon-oxygen bond-forming event that unites the terpenoid and phloroglucinol-derived moieties is a proposed intermolecular hetero-Diels-Alder reaction. researchgate.netresearchgate.netacs.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgwikipedia.org In a hetero-Diels-Alder variant, the diene or the dienophile contains at least one heteroatom, such as oxygen or nitrogen, leading to the formation of a heterocyclic ring. organic-chemistry.orgwikipedia.orgmdpi.com

In the biogenesis of this compound, the electron-deficient o-quinone methide acts as the heterodienophile, and the electron-rich exocyclic double bond of the caryophyllene molecule serves as the diene. researchgate.net The concerted overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile allows for the formation of the new six-membered dihydropyran ring system characteristic of this compound. organic-chemistry.org This single, powerful cycloaddition step rapidly builds molecular complexity and establishes the core framework of the final natural product. researchgate.netresearchgate.net The feasibility of this reaction has been demonstrated through biomimetic syntheses where caryophyllene, benzaldehyde, and diformylphloroglucinol are combined in an aqueous, three-component coupling reaction to yield guajadial and related compounds. researchgate.netacs.org

Proposed Enzymatic Catalysis and Stereocontrol in this compound Biosynthesis

While biomimetic syntheses provide strong support for the proposed pathway, they often result in a mixture of stereoisomers or racemic products. researchgate.net In contrast, natural products are typically produced as a single enantiomer, indicating a high degree of stereocontrol. This precision is attributed to enzymatic catalysis. sciopen.comnih.gov It is proposed that one or more enzymes guide the key steps in this compound biosynthesis, ensuring the observed chemo-, regio-, and stereoselectivity. nih.gov

Specific enzymes, such as hetero-Diels-Alderases, have been discovered that catalyze [4+2] cycloadditions in the biosynthesis of other natural products. researchgate.net It is highly probable that a similar enzyme is involved in the formation of this compound. Such an enzyme would bind the o-quinone methide intermediate and the caryophyllene molecule in a precisely oriented manner within its active site, facilitating the cycloaddition to proceed with high stereoselectivity. nih.govmdpi.com Furthermore, enzymes such as flavin-dependent oxidases are known to be capable of generating o-QM intermediates from phenolic precursors. researchgate.net The orchestration of these enzymatic activities ensures the efficient and controlled construction of the complex and stereochemically defined structure of this compound. researchgate.netnih.gov

Biological Activity Profiling and Mechanistic Investigations of Guajadial F and Meroterpenoid Analogs in Research Models

Antiproliferative and Cytotoxic Activities in Established Cancer Cell Lines

Guajadial F and its analogs have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. acs.orgbocsci.comnih.gov These activities are foundational to understanding their potential as anticancer agents.

The cytotoxic potential of this compound and related compounds has been quantified using colorimetric assays that measure cell viability and proliferation, such as the MTS and Sulforhodamine B (SRB) assays. nih.govmdpi.com The MTS assay measures the metabolic activity of viable cells, while the SRB assay determines cell density by staining total cellular protein. nih.govnih.gov

Research has shown that this compound exhibits inhibitory effects against various human cancer cell lines. nih.gov In one study utilizing an MTS assay, the cytotoxicity of this compound, alongside its analogs Guajadial C, D, and E, was investigated against A549 (lung cancer), MCF-7 (breast cancer), HL60 (leukemia), and SMMC-7721 (cervical cancer) cells. nih.gov All tested compounds displayed inhibitory effects against these cell lines. nih.gov

An enriched guajadial fraction demonstrated significant and selective antiproliferative activity against MCF-7 and MCF-7 BUS (a busulfan-resistant, estrogen receptor-overexpressing subline) breast cancer cells, with Total Growth Inhibition (TGI) values of 5.59 µg/mL and 2.27 µg/mL, respectively, as determined by the SRB assay. mdpi.commdpi.com Further studies on a panel of five human tumor cell lines—HCT116 (colon), CCRF-CEM (leukemia), DU145 (prostate), Huh7 (liver), and A549 (lung)—confirmed the broad cytotoxic activity of meroterpenoids isolated from guava, including this compound. acs.orgnih.gov

Table 1: In Vitro Cytotoxicity of this compound and Analogs in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Fraction | Cell Line | Cancer Type | Assay | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|---|

| This compound | A549 | Lung | MTS | Inhibitory Effect | Noted | nih.gov |

| This compound | MCF-7 | Breast | MTS | Inhibitory Effect | Noted | nih.gov |

| This compound | HL60 | Leukemia | MTS | Inhibitory Effect | Noted | nih.gov |

| This compound | SMMC-7721 | Cervical | MTS | Inhibitory Effect | Noted | nih.gov |

| Enriched Guajadial Fraction | MCF-7 | Breast | SRB | TGI | 5.59 µg/mL | mdpi.commdpi.com |

| Enriched Guajadial Fraction | MCF-7 BUS | Breast | SRB | TGI | 2.27 µg/mL | mdpi.commdpi.com |

| Guajadial B | A549 | Lung | Not Specified | IC₅₀ | 150 nM | acs.orgnih.gov |

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms triggered by this compound, including the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Flow cytometric analysis has indicated that meroterpenoids from guava can induce apoptosis in HCT116 cells. bocsci.comnih.govresearchgate.net

Studies focusing on breast cancer models have shown that guajadial prompts cell cycle arrest in the G1 phase. researchgate.net This was evidenced by an observed increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases in MCF-7 BUS cells treated with a guajadial-enriched fraction. researchgate.net By blocking cell cycle progression, guajadial prevents DNA synthesis and subsequent cell division, contributing to its anticancer action. ijariie.com The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and findings suggest that this compound and its analogs can activate this pathway. bocsci.comnih.gov

To validate the in vitro findings, the antitumor effects of guajadial have been evaluated in preclinical in vivo models, such as mouse xenografts. nih.govmdpi.com In these models, human tumor cells are implanted into immunodeficient mice to simulate tumor growth in a living system. mdpi.comnih.gov

Research has demonstrated that guajadial suppresses the growth of A549 non-small-cell lung carcinoma tumors in xenograft mouse models. nih.govmdpi.com In another study, an enriched guajadial fraction was tested in a solid Ehrlich murine breast adenocarcinoma model. mdpi.com The fraction was found to be highly effective at inhibiting tumor growth. mdpi.comnih.gov When administered orally to Swiss mice with Ehrlich solid tumors, the guajadial-rich fraction led to a reduction in average tumor weight compared to the vehicle-treated control group. mdpi.com These in vivo studies corroborate the antiproliferative effects observed in cell cultures and underscore the potential of this compound as a tumor growth inhibitor.

Studies on Cellular Apoptosis and Cell Cycle Modulation Mechanisms

Molecular Mechanisms of Action in Cellular Systems

Investigations into the molecular pathways affected by this compound have identified specific targets that explain its anticancer activities. These include the inhibition of a key DNA-regulating enzyme and the modulation of hormone receptor signaling pathways. acs.orgresearchgate.netnih.gov

One of the primary molecular mechanisms identified for this compound is the inhibition of Topoisomerase I (Top1). bocsci.comresearchgate.netchemfaces.com Top1 is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating temporary single-strand breaks. researchgate.net The malfunction of topoisomerases can lead to endogenous DNA damage. mdpi.com

Biochemical assays have revealed that this compound, along with analogs like psiguajavadial A, psiguajavadial B, guajadial B, and guajadial C, acts as a catalytic inhibitor of Top1. acs.orgnih.govresearchgate.net By inhibiting the catalytic activity of Top1, these compounds can delay the repair of DNA damage, ultimately leading to an accumulation of DNA breaks that can trigger cell death. bocsci.comchemfaces.com This mechanism is a hallmark of several established anticancer drugs, highlighting a specific and therapeutically relevant target for this compound.

In addition to its effects on DNA, this compound has been investigated for its ability to modulate estrogen receptor (ER) signaling. mdpi.comnih.gov Compounds that interact with ERs and exhibit tissue-selective agonist or antagonist activity are known as Selective Estrogen Receptor Modulators (SERMs). dovepress.com Tamoxifen, a well-known SERM, is a standard therapy for ER-positive breast cancer. mdpi.com

Several lines of evidence suggest that guajadial may act as a SERM. In silico molecular docking simulations showed that guajadial has physicochemical properties similar to estradiol and tamoxifen, allowing it to fit into estrogen receptors. nih.govnih.gov This structural similarity suggests a potential for competitive binding. mdpi.comnih.gov This hypothesis is supported by the selective antiproliferative activity of guajadial-enriched fractions against ER-positive breast cancer cell lines (MCF-7 and MCF-7 BUS). mdpi.commdpi.com Furthermore, in vivo studies demonstrated that a guajadial-enriched fraction could inhibit the proliferative effect of estradiol on the uterus of prepubescent rats, confirming an anti-estrogenic action. mdpi.comresearchgate.netmdpi.com This tamoxifen-like mechanism suggests that this compound's antitumor activity, particularly in hormone-dependent cancers, may be mediated through its modulation of estrogen receptor signaling pathways. mdpi.comnih.gov

Influence on Ras/MAPK Pathway Signaling

The mitogen-activated protein kinase (MAPK) pathway, which includes the Ras-Raf-MEK-ERK signaling cascade, is a fundamental chain of proteins that relays signals from cell surface receptors to the DNA within the nucleus. wikipedia.orgmdpi.com This pathway governs critical cellular processes such as proliferation, differentiation, survival, and apoptosis. mdpi.com The process begins when an external signal activates a receptor, leading to the activation of the Ras protein, which in turn initiates a kinase cascade involving MAP3K (e.g., Raf), MAP2K, and finally MAPK (ERK). wikipedia.org MAPK can then activate transcription factors, altering gene expression to produce a cellular response. wikipedia.org

Dysregulation of the Ras/MAPK pathway, where proteins can become perpetually activated, is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor development. wikipedia.orgmdpi.com Research has demonstrated that over-activation of this pathway can drive the proliferation, migration, and invasion of cancer cells. nih.gov

While direct research specifically delineating the interaction of this compound with the Ras/MAPK signaling pathway is not extensively documented, its established cytotoxic activities against a variety of human cancer cell lines suggest a potential role in modulating such critical proliferative pathways. nih.govacs.orgmdpi.com The anticancer effects of many natural compounds, including other meroterpenoids, often involve the inhibition of signaling cascades like the Ras/MAPK pathway. nih.govexplorationpub.com Given the function of this compound in halting cancer cell growth, interference with this pathway is a plausible mechanism of action that merits further scientific inquiry.

Other Receptor and Enzyme Interactions (e.g., PDE4)

This compound and structurally related meroterpenoids isolated from Psidium guajava have been shown to interact with specific enzymes, notably phosphodiesterase-4 (PDE4) and Topoisomerase I (Top1).

Phosphodiesterase-4 (PDE4) Inhibition PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating numerous cellular functions, including inflammatory responses. mdpi.comnih.gov The inhibition of PDE4 results in the accumulation of intracellular cAMP, which in turn activates downstream effectors like protein kinase A (PKA), leading to a modulation of cellular activity, including the suppression of inflammatory mediator production. nih.gov

Several meroterpenoids from P. guajava, including this compound and its analogs, have demonstrated moderate inhibitory activity against PDE4. researchgate.netmdpi.comresearchgate.net The diformylphloroglucinol moiety common to these compounds is believed to be crucial for this inhibitory effect. mdpi.com The activity of these compounds is notable, with half-maximal inhibitory concentration (IC₅₀) values reported in the low micromolar range. researchgate.netmdpi.comresearchgate.net

Topoisomerase I (Top1) Inhibition this compound has also been identified as a catalytic inhibitor of Topoisomerase I. acs.orgchemfaces.comresearchopenworld.com Top1 is a vital nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks during replication and transcription. explorationpub.com By targeting Top1, certain anticancer drugs can introduce permanent DNA lesions in cancer cells, leading to cell death. Research indicates that this compound, along with other meroterpenoids like psiguajavadial A and B, acts as a Top1 catalytic inhibitor and can delay DNA damage mediated by Top1 poisons. acs.orgchemfaces.com This mechanism is a key contributor to the cytotoxic and antitumor properties observed for this compound. acs.org

Table 1: Enzyme Inhibitory Activity of this compound and Related Meroterpenoids

| Compound | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| This compound | Phosphodiesterase-4 (PDE4) | Exhibited moderate inhibitory activity with IC₅₀ values in the range of 1.34–7.26 μM. | researchgate.netmdpi.comresearchgate.net |

| This compound | Topoisomerase I (Top1) | Acts as a catalytic inhibitor, delaying Top1 poison-mediated DNA damage. | acs.orgchemfaces.comresearchopenworld.com |

| Psiguajadials A-K | Phosphodiesterase-4 (PDE4) | Showed significant inhibition with IC₅₀ values ranging from 1.34–7.26 μM. | mdpi.comresearchgate.net |

| Psiguajavadial A & B | Topoisomerase I (Top1) | Acted as Top1 catalytic inhibitors. | acs.org |

Antimicrobial Activity Research

Extracts derived from Psidium guajava (guava), which are rich sources of meroterpenoids and other bioactive phytochemicals, have been extensively studied for their antimicrobial properties. researchgate.netijrpr.com These natural extracts have demonstrated a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. ijrpr.commdpi.com

Research has consistently shown that extracts from the leaves and bark of P. guajava possess potent antibacterial capabilities. ijrpr.com The antimicrobial efficacy is often attributed to the presence of bioactive constituents such as flavonoids, tannins, and phenolic compounds. ijrpr.comjomped.org Methanolic extracts, in particular, have been noted for their high antimicrobial activity. ijrpr.com

Studies have documented the inhibitory effects of guava extracts against a range of clinically relevant bacterial pathogens. For instance, an ethanol extract of guava leaves displayed strong activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. mdpi.com The same extract was also effective against Gram-negative bacteria, though at higher concentrations, with MIC values of 125 µg/mL for Escherichia coli and 250 µg/mL for Klebsiella pneumoniae. mdpi.com

Table 2: Antibacterial Activity of Psidium guajava Extracts Against Pathogens

| Bacterial Pathogen | Type | Reported Activity of Guava Extract | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Potent activity observed (MIC: 62.5 µg/mL for ethanol extract). | mdpi.comjomped.orgresearchgate.net |

| Escherichia coli | Gram-negative | Inhibitory activity observed (MIC: 125 µg/mL for ethanol extract). | ijrpr.commdpi.com |

| Klebsiella pneumoniae | Gram-negative | Inhibitory activity observed (MIC: 250 µg/mL for ethanol extract). | mdpi.com |

| Pseudomonas aeruginosa | Gram-negative | Extracts show inhibitory effects. | ijrpr.comms-editions.cl |

| Bacillus cereus | Gram-positive | Methanol and ethanol extracts showed inhibition. | researchgate.netms-editions.cl |

The primary mechanism underlying the antimicrobial action of Psidium guajava constituents, including its meroterpenoids, is believed to be the disruption of microbial cell membrane integrity. ijrpr.comjomped.org The significant difference in the composition of bacterial membranes (anionic) compared to eukaryotic membranes (zwitterionic) allows for selective targeting of microbial cells. symbiosisonlinepublishing.com

Bioactive compounds within guava extracts, such as tannins and flavonoids, can interact with the bacterial cell surface. jomped.org This interaction can inhibit bacterial adhesion and compromise the structural integrity of the cell membrane, leading to increased permeability and the leakage of essential cytoplasmic contents, ultimately causing cell death. jomped.orgnih.gov This mechanism involves the insertion of the compounds into the lipid bilayer, which perturbs the membrane's physical state and function. nih.govmdpi.com Scanning and transmission electron microscopy have provided visual evidence of these interactions, showing morphological changes and the formation of visible pores on the bacterial cell surface after treatment. nih.gov

Evaluation against Bacterial Pathogens

Other Investigated Biological Activities of Psidium Meroterpenoids (e.g., anti-inflammatory, antioxidant)

Beyond their enzyme-inhibiting and antimicrobial effects, the meroterpenoids found in Psidium guajava are recognized for a range of other significant biological activities, most notably anti-inflammatory and antioxidant effects. researchgate.netnih.govbiomedpharmajournal.org

Anti-inflammatory Activity A number of meroterpenoids isolated from P. guajava have demonstrated potent anti-inflammatory properties in various research models. mdpi.comnih.gov These compounds can effectively reduce the production of key inflammatory mediators. For example, studies have shown that they can inhibit the synthesis of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netmdpi.com The meroterpenoid psidial F, for instance, was specifically identified as possessing anti-inflammatory activity. nih.gov This effect is often achieved by suppressing critical inflammatory signaling pathways, such as the NF-κB pathway. researchgate.net

Antioxidant Activity The antioxidant capacity of Psidium meroterpenoids is another well-documented biological property. researchgate.netbiomedpharmajournal.orgnih.gov These compounds are effective scavengers of harmful free radicals. mdpi.comnih.gov The inherent phenolic structures within the meroterpenoid framework are major contributors to this antioxidant potential. biomedpharmajournal.orgnih.gov Research using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging tests have confirmed the ability of these compounds to mitigate oxidative stress. mdpi.comnih.gov Essential oils and various extracts from guava leaves, rich in these compounds, have been shown to function as effective antioxidants. nih.gov

Structure-activity Relationship Sar Studies of Guajadial F and Its Congeners

Correlating Specific Structural Features with Observed Biological Potency and Selectivity

The biological activity of guajadial congeners is highly dependent on their specific structural and stereochemical features. These molecules are characterized by a sesquiterpenoid core fused to a phloroglucinol-derived moiety. nih.govmdpi.com Variations in the stereochemistry, the nature of the linkage between the two core units, and substitutions on the aromatic ring lead to significant differences in biological potency and selectivity against various cancer cell lines.

For instance, studies on a range of meroterpenoids from guava have demonstrated that these compounds exhibit cytotoxic activities against multiple human cancer cell lines, including lung (A549), leukemia (HL-60), liver (SMMC-7721), breast (MCF-7), and colon (SW480). nih.govfrontiersin.org Guajadial B, a congener of Guajadial F, has been shown to be particularly effective against the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) value of 150 nM. acs.org In contrast, other analogs like guajavadial C showed its highest potential against the SMMC-7721 liver cancer cell line. frontiersin.org

A fraction rich in guajadial has shown potent and selective anti-proliferative activity against MCF-7 and MCF-7 BUS breast cancer cell lines, with total growth inhibition (TGI) values of 5.59 and 2.27 µg/mL, respectively. nih.govnih.gov This suggests a potential link between the compound's structure and a hormonal mechanism of action. researchgate.net The terpenoidal skeleton is considered to play a key role in the activity potential of these compounds. mdpi.com The diverse biological effects, which also include anti-inflammatory and antioxidant activities, are attributed to this significant structural diversity. mdpi.comnih.govsemanticscholar.org

The following table summarizes the cytotoxic activities of various guajadial congeners, illustrating the structure-activity relationships.

| Compound/Analog | Cell Line | Activity (IC₅₀) | Reference |

| Guajadial B | A549 (Lung) | 150 nM | acs.org |

| Guajavadial C | SMMC-7721 (Liver) | 3.54 µM | nih.govfrontiersin.org |

| Guajadial | A549 (Lung) | 3.58 µM | nih.gov |

| Guavinoside C | A549 (Lung) | 4.277 µg/mL | researchgate.net |

| Guavinoside C | HeLa (Cervical) | 7.288 µg/mL | researchgate.net |

| Guavinoside C | SGC-7901 (Gastric) | 3.246 µg/mL | researchgate.net |

| Guavinoside F | SGC-7901 (Gastric) | 3.729 µg/mL | researchgate.net |

| Guavinoside F | A549 (Lung) | 7.011 µg/mL | researchgate.net |

| Guavinoside F | HeLa (Cervical) | 3.513 µg/mL | researchgate.net |

Identification of Pharmacophoric Elements Critical for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of molecular features responsible for a compound's biological activity. For the guajadial class of meroterpenoids, several key pharmacophoric elements have been identified that are critical for their cytotoxic and enzyme-inhibitory actions.

The core structure, a fusion of a sesquiterpene (caryophyllene-type) and an aromatic phloroglucinol unit, is the fundamental scaffold. researchgate.net Specific features within this scaffold are crucial for activity:

The Aromatic Ring and Hydroxyl Groups: The phloroglucinol-derived ring system and its phenolic hydroxyl groups are critical. These features are often involved in hydrogen bonding and other interactions within the binding sites of target proteins. researchgate.net

The Dialdehyde Functionality: Guajadial is a natural dialdehyde meroterpenoid. mdpi.comsemanticscholar.org These aldehyde groups can participate in covalent or non-covalent interactions with biological targets, contributing to their mechanism of action.

Application of Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for elucidating the structure-activity relationships of this compound and its congeners at a molecular level. mdpi.com These in silico techniques predict how a ligand binds to the active site of a macromolecular target, providing insights into the binding affinity and the specific interactions that stabilize the complex. plos.orgnih.gov

Molecular docking studies have been instrumental in understanding the anticancer activity of guajadial and related compounds. Research has shown that these meroterpenoids have structural similarities to estradiol and tamoxifen, and docking simulations have confirmed that they can fit into estrogen receptors (ERs). researchopenworld.com This suggests that their anti-proliferative effects in breast cancer cells may be due to their action as Selective Estrogen Receptor Modulators (SERMs). mdpi.com

Furthermore, biochemical assays have identified DNA topoisomerase I (Top1) as another key target. acs.org this compound, along with its congeners Psiguajavadial A, Psiguajavadial B, Guajadial B, and Guajadial C, have been identified as Top1 catalytic inhibitors. acs.orgresearchgate.net Molecular docking analyses help to visualize how these compounds interact with the Top1-DNA complex. mdpi.complos.orgnih.gov These studies can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the enzyme's binding pocket, explaining the inhibitory mechanism. mdpi.comresearchgate.net By comparing the docking scores and binding modes of different congeners, researchers can rationalize the observed differences in their biological potency and build more refined SAR models. researchgate.net

Future Directions and Research Perspectives on Guajadial F

Elucidating Novel Biological Targets and Signaling Pathways

Initial research has identified Guajadial F as a catalytic inhibitor of Topoisomerase I (Top1). chemfaces.comacs.orgacs.org This mechanism involves delaying DNA damage that would typically be mediated by Top1 poisons, pointing to a distinct mode of interaction with this critical enzyme. chemfaces.comacs.orgresearchgate.net this compound has demonstrated broad cytotoxic effects against a panel of human cancer cell lines, including HCT116 (colon cancer), CCRF-CEM (leukemia), DU145 (prostate cancer), Huh7 (hepatocarcinoma), and A549 (lung cancer). mdpi.comacs.orgresearchgate.net

While its effect on Top1 is a significant finding, the full spectrum of its biological targets remains largely uncharted. Future research should aim to identify other proteins and cellular components that interact with this compound. Studies on related compounds from guava suggest potential avenues for investigation. For instance, some phenolic glycosides from guava leaves have been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. researchgate.net Furthermore, crude extracts containing a mix of phytocompounds, including various guajadials, have been found to block the AKT/mTOR/ribosomal p70 S6 kinase (S6K1) and mitogen-activated protein kinase (MAPK) signaling pathways in prostate cancer cells. xiahepublishing.com Investigating whether this compound specifically modulates these or other oncogenic pathways, such as those involving estrogen receptors or apoptosis induction, will be critical for a comprehensive understanding of its anticancer activity. nih.gov

Table 1: Reported Cytotoxic Activity of this compound and Related Meroterpenoids

| Compound | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colon) | 3.66 µM | mdpi.com |

| CCRF-CEM (Leukemia) | 7.80 µM | mdpi.com | |

| DU145 (Prostate) | 27.7 µM | mdpi.com | |

| Huh7 (Hepatocarcinoma) | 11.1 µM | mdpi.com | |

| A549 (Lung) | 13.8 µM | mdpi.com | |

| Guajadial B | A549 (Lung) | 150 nM | chemfaces.comacs.org |

| Guajadial D | HCT116 (Colon) | 0.61 µM | mdpi.com |

| Psiguadial B | HepG2 (Hepatoma) | 46 nM | nih.gov |

Advanced Synthetic Strategies for Complex this compound Analogs and Probes

The structural complexity of this compound and its sister meroterpenoids presents both a challenge and an opportunity for synthetic chemistry. While total synthesis of this compound itself has not been extensively detailed, biomimetic syntheses of related compounds like guajadial and psidial A have been successfully achieved. nih.govacs.org These strategies often employ a hetero-Diels-Alder reaction between caryophyllene and an o-quinone methide generated in situ from components like benzaldehyde and diformylphloroglucinol. researchgate.netnih.govacs.org Other advanced strategies, such as the enantioselective total synthesis of (+)-psiguadial B, have utilized key steps like the Wolff rearrangement and ring-closing metathesis to construct the core polycyclic framework. acs.org

Future synthetic efforts should focus on developing a robust and scalable total synthesis for this compound. This would not only confirm its structure but also provide access to larger quantities for in-depth biological evaluation. researchgate.net More importantly, a successful synthetic route would enable the creation of a library of complex analogs. By systematically modifying the core scaffold, functional groups, and stereochemistry, chemists can probe structure-activity relationships. A particularly promising direction is the synthesis of halogenated derivatives (fluoro-, chloro-, bromo-) of the guajadial scaffold, a strategy that has been applied to psiguadial B to create novel analogs. researchgate.net Furthermore, the development of synthetic strategies for "clickable" analogs, functionalized with alkyne or azide groups, will be instrumental for their use as chemical probes. nih.gov

Application of Omics-Based Approaches (e.g., proteomics, metabolomics) in Mechanistic Research

The precise mechanisms through which this compound exerts its cytotoxic effects are not fully understood. Omics technologies, which allow for the large-scale study of biological molecules, offer powerful tools to gain a systems-level understanding of a compound's activity. nih.govresearchgate.net While no specific omics studies have been published on this compound, research on Psidium guajava extracts and the broader field of natural product discovery highlights the potential of these approaches. science.govnih.gov

Proteomics: This approach involves the large-scale analysis of proteins. wikipedia.org By comparing the proteome of cancer cells treated with this compound to untreated cells, researchers could identify proteins whose expression levels or post-translational modifications change in response to the compound. frontiersin.orgmdpi.com This could reveal novel protein targets or downstream signaling pathways affected by this compound, providing clues to its mechanism of action and potential resistance mechanisms. plos.orguib.no For example, proteomic analysis could confirm whether this compound treatment leads to changes in the expression of proteins involved in the AKT/mTOR or Nrf2 pathways, as has been suggested by studies on related compounds. researchgate.netxiahepublishing.com

Metabolomics: This technique profiles the complete set of small-molecule metabolites within a cell or organism. researchgate.net Applying metabolomics to this compound-treated cells could uncover alterations in cellular metabolism, such as changes in energy production, nucleotide synthesis, or lipid pathways, that are critical for its antiproliferative effects. nih.gov Targeted metabolomic analysis has been used to identify and quantify phenolic compounds in guava, demonstrating the utility of this approach for analyzing complex plant-derived mixtures and their effects. researchgate.net

Integrating data from proteomics, metabolomics, and transcriptomics (the study of RNA transcripts) would provide a comprehensive, multi-layered view of the cellular response to this compound, moving beyond a single-target perspective to a network-level understanding. mdpi.com

Development of Research Probes and Chemical Tool Compounds based on the this compound Scaffold

To fully dissect the biological roles of this compound's targets, the development of specialized chemical probes based on its structure is essential. nih.gov These tool compounds are designed to interact specifically with their target proteins within the complex environment of a living cell, enabling researchers to study protein function, localization, and interactions. nih.gov

A key strategy is the synthesis of "clickable" analogs of this compound. nih.gov As demonstrated with related phloroglucinol meroterpenoids, a terminal alkyne or azide group can be incorporated into the molecule's structure without abolishing its biological activity. nih.gov These functional handles allow the probe to be covalently linked to reporter tags (e.g., fluorophores like FITC or biotin) after it has bound to its cellular targets. This approach, a cornerstone of chemical proteomics, facilitates:

Target Identification: Biotin-tagged probes can be used to pull down their protein binding partners from cell lysates, which can then be identified by mass spectrometry.

Visualization: Fluorescently-tagged probes allow for the direct visualization of target localization and engagement within cells using techniques like fluorescence microscopy. nih.gov

By creating a toolbox of such probes derived from the this compound scaffold, researchers can move beyond simply identifying its activity to precisely mapping its interactions within the cellular machinery, validating its targets, and elucidating the pathways it modulates with high spatial and temporal resolution. nih.gov

Q & A

Q. How should researchers address batch-to-batch variability in this compound isolation?

- Methodological Answer : Implement QC/QA protocols:

- Standardize plant material (geographic origin, harvest season).

- Track extraction efficiency via internal standards (e.g., betulinic acid).

- Use qNMR for purity quantification. Variability >10% necessitates protocol revalidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。